- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Cas no 1074-92-6 (1-tert-Butyl-2-methylbenzene)
1-tert-Butyl-2-methylbenzene structure
1-tert-Butyl-2-methylbenzene Properties
Names and Identifiers
-
- 1-(tert-Butyl)-2-methylbenzene
- 2-tert-Butyltoluene
- 1-TERT-BUTYL-2-METHYLBENZENE
- Benzene,1-(1,1-dimethylethyl)-2-methyl-
- 1-Methyl-2-tert-butylbenzene
- 1-tert-Butyl-2-methyl-benzol
- 2-t-Butyltoluene
- ortho-tert-butyltoluene
- o-t-butyltoluene
- o-tert-Butyltoluene
- tert-butyl-toluene
- Toluene,o-tert-butyl
- NSC 23694
- o-Methyl-tert-butylbenzene
- toluene,o-tert-butyl-
- 2-Methyl-tert-butylbenzene
- Toluene, o-tert-butyl-
- B0966
- UNII-EZ8LVG9BTU
- DTXSID7075056
- AS-33063
- (1,1-Dimethylethyl)methylbenzene
- FT-0693990
- Benzene, (1,1-dimethylethyl)methyl-
- Benzene,1-dimethylethyl)-2-methyl-
- NSC23694
- MFCD00059209
- 1-Tert-butyl-2-methylbenzene;1-(tert-Butyl)-2-methylbenzene
- 1074-92-6
- EZ8LVG9BTU
- AKOS022171855
- CS-0205094
- 1-(1,1-dimethylethyl)-2-methylbenzene
- BAA07492
- NSC-23694
- 27138-21-2
- Benzene, 1-(1,1-dimethylethyl)-2-methyl-
- 1-tert-butyl-2-methyl-benzene
- t-butyltoluene
- 2-METHYL-TERT-BUTYLBENZENE
- O-METHYL-TERT-BUTYLBENZENE
- 1-tert-Butyl-2-methylbenzene
- 2-TERT-BUTYLTOLUENE
- +Expand
-
- MFCD00059209
- AXHVNJGQOJFMHT-UHFFFAOYSA-N
- InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
- CC1=CC=CC=C1C(C)(C)C
Computed Properties
- 148.12500
- 0
- 0
- 1
- 148.125201
- 11
- 119
- 0
- 0
- 0
- 0
- 0
- 1
- 4
- nothing
- 0
- 0
Experimental Properties
- 3.29250
- 0.00000
- 1.5076 (589.3 nm 20 ºC)
- 200°C
- -50.32°C
- 61.4±7.1 ºC,
- Insuluble (4.7E-3 g/L) (25 ºC),
- Not determined.
- Not determined
- 0.8898 g/cm3 (20 ºC)
1-tert-Butyl-2-methylbenzene Security Information
- GHS06
- S16
- S16
- R10
- UN 1993
- H227-H301+H311+H331
- P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P370+P378-P403+P233-P405-P501
- dangerous
- III
- 10
- 6.1
1-tert-Butyl-2-methylbenzene Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1-tert-Butyl-2-methylbenzene Price
1-tert-Butyl-2-methylbenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
1-tert-Butyl-2-methylbenzene Raw materials
1-tert-Butyl-2-methylbenzene Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- 1,3-DIETHYLBENZENE (141-93-5)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-m-xylene (2870-04-4)
- Pentane, methyl- (43133-95-5)
- Indane (496-11-7)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- cis-2-Butene (590-18-1)
- Tridecane (629-50-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1,3-Diisopropylbenzene (99-62-7)
1-tert-Butyl-2-methylbenzene Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:1074-92-6)
XU NV SHI
15221998634
1986399151@qq.com
1-tert-Butyl-2-methylbenzene Related Literature
-
1. Mechanism of hydrogen atom transfer in the photolytic rearrangement of N-bromophenylalaninamide derivativesChristopher J. Easton,Martin C. Merrett,Pasquale Razzino J. Chem. Soc. Perkin Trans. 2 2000 693
-
Abhaya Kumar Mishra,Jarugu Narasimha Moorthy Org. Chem. Front. 2017 4 343
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Shuanglong Lu,Kamel Eid,Ming Lin,Liang Wang,Hongjing Wang,Hongwei Gu J. Mater. Chem. A 2016 4 10508
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Mikhail A. Kabeshov,Biagia Musio,Steven V. Ley React. Chem. Eng. 2017 2 822
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Yuanyuan Wang,Hua Song,Xinglong Sun RSC Adv. 2016 6 107239
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Yiwu Mao,Peiwei Yi,Zongwu Deng,Jianping Ge CrystEngComm 2013 15 3575
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7. Investigating homogeneous Co/Br?/H2O2 catalysed oxidation of lignin model compounds in acetic acidEdwin B. Clatworthy,Julia L. Picone-Murray,Alexander K. L. Yuen,Richard T. Maschmeyer,Anthony F. Masters,Thomas Maschmeyer Catal. Sci. Technol. 2019 9 384
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8. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579
-
Jing Wu,Chunming Zheng,Bryan Li,Joel M. Hawkins,Susannah L. Scott React. Chem. Eng. 2021 6 279
-
Norihiro Tada,Yuki Ikebata,Tomoya Nobuta,Shin-ichi Hirashima,Tsuyoshi Miura,Akichika Itoh Photochem. Photobiol. Sci. 2012 11 616
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1074-92-6)1-tert-Butyl-2-methylbenzene
99%
5g
428.0